Dodecyl isooctadecanoate

Description

Contextualization within Ester Chemistry Research

The study of esters is a fundamental aspect of organic chemistry, with wide-ranging applications from the synthesis of polymers and pharmaceuticals to the creation of fragrances and flavorings. Long-chain esters, such as dodecyl isooctadecanoate, are a specific area of interest due to their unique physical properties, including high boiling points, low volatility, and excellent lubricity.

Research in ester chemistry often focuses on developing novel synthesis methods that are more efficient and environmentally friendly. This includes the use of enzymatic catalysts, such as lipases, to replace traditional acid catalysts, which can be corrosive and produce unwanted byproducts. The investigation of structure-property relationships is another key area, where chemists seek to understand how modifications to the molecular structure of an ester can influence its physical and chemical characteristics.

Historical Trajectories in Long-Chain Ester Investigation

The investigation of long-chain esters is intrinsically linked to the development of the oleochemical industry, which utilizes natural fats and oils to produce a wide range of chemical products. Historically, the focus was on simple, linear esters derived from readily available fatty acids. These compounds found early use as lubricants, plasticizers, and in the production of soaps and detergents.

The mid-20th century saw a growing interest in the synthesis and characterization of more complex esters, including those with branched chains. This was driven by the demand for specialty chemicals with tailored properties for specific applications. In the cosmetic industry, the quest for emollients with improved sensory characteristics led to the exploration of branched-chain esters like this compound. These compounds offered a lighter, less-oily feel compared to their linear counterparts, which was highly desirable in skin care and makeup products.

Contemporary Research Landscape and Unaddressed Scientific Inquiries Pertaining to this compound

Current research on long-chain esters is largely focused on sustainability and performance. There is a significant drive to develop biodegradable and bio-based esters to replace petroleum-derived ingredients in a variety of applications, from lubricants to cosmetics. The use of renewable feedstocks and green chemistry principles in the synthesis of these compounds is a major area of investigation.

Specifically for branched-chain esters like this compound, research continues to explore the relationship between their molecular architecture and their functional properties. For example, the degree and position of branching in the fatty acid and alcohol chains can have a profound impact on the melting point, viscosity, and feel of the resulting ester.

Despite the advances in the field, there remain several unaddressed scientific inquiries. A deeper understanding of the conformational behavior of long-chain branched esters at interfaces, such as the skin's surface, could lead to the design of more effective emollients. Furthermore, the development of more sophisticated analytical techniques for the detailed characterization of complex mixtures of branched esters remains a challenge. The long-term environmental fate and potential for bioaccumulation of these synthetic esters are also areas that require further investigation to ensure their continued safe use.

Physicochemical Data of a this compound Isomer

| Property | Value | Reference |

| Appearance | Pale yellow liquid with a faint odor | industrialchemicals.gov.au |

| Molecular Formula | C38H76O2 | industrialchemicals.gov.au |

| Molecular Weight | Approximately 564 g/mol | industrialchemicals.gov.au |

| Freezing Point | -42 °C | industrialchemicals.gov.au |

| Boiling Point | > 200 °C | industrialchemicals.gov.au |

| Specific Gravity | 0.86 | industrialchemicals.gov.au |

| Vapor Pressure | 0.00011 kPa at 20°C | industrialchemicals.gov.au |

| Water Solubility | < 0.1 mg/L at 19 ±1°C | industrialchemicals.gov.au |

| Purity | > 98% | industrialchemicals.gov.au |

| Spectroscopic Data | Infrared (IR), Ultraviolet/Visible (UV/Vis), and 1H-Nuclear Magnetic Resonance (NMR) spectra have been reported. | industrialchemicals.gov.au |

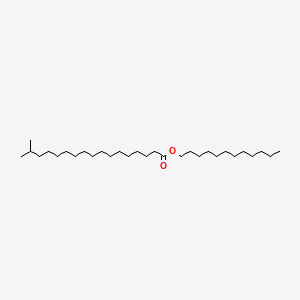

Structure

2D Structure

Properties

CAS No. |

93803-85-1 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

dodecyl 16-methylheptadecanoate |

InChI |

InChI=1S/C30H60O2/c1-4-5-6-7-8-9-16-19-22-25-28-32-30(31)27-24-21-18-15-13-11-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |

InChI Key |

HKZQDFSXDXTEEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways for Dodecyl Isooctadecanoate

Esterification Reaction Mechanisms

The formation of dodecyl isooctadecanoate, like other esters, is primarily achieved through esterification reactions. The most common of these is the Fischer-Speier esterification. wikipedia.orgchemistrylearner.comvedantu.com

Detailed Mechanistic Elucidation of Ester Bond Formation

The Fischer-Speier esterification is a classic acid-catalyzed reaction involving a carboxylic acid and an alcohol. wikipedia.org The mechanism for the formation of an ester like this compound from isooctadecanoic acid and dodecanol (B89629) proceeds through several key, reversible steps: mdpi.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the isooctadecanoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The nucleophilic oxygen atom of the dodecanol attacks the now more electrophilic carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate. vedantu.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water). wikipedia.orgvedantu.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. wikipedia.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by a base (like water or the alcohol) in the reaction mixture, to yield the final ester, this compound, and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com

A helpful mnemonic to remember the steps of the Fischer esterification mechanism is PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

Role of Catalysis Systems in Optimizing Synthesis Efficiency

Catalysts are crucial for achieving practical rates of esterification. Both Brønsted and Lewis acids can be employed. mdpi.com

Homogeneous Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are commonly used homogeneous catalysts for Fischer esterification. chemistrylearner.comvedantu.com They are effective but can be difficult to separate from the reaction mixture and may cause side reactions.

Heterogeneous Catalysts: To overcome the issues with homogeneous catalysts, solid acid catalysts are being explored. These are easier to separate and can often be reused. Examples include ion-exchange resins and zeolites. The use of heterogeneous catalysts simplifies product purification and reduces waste.

Lewis Acid Catalysts: Lewis acids like titanium complexes can also catalyze esterification reactions. tcichemicals.comrsc.org Their oxophilic nature makes them effective in activating the carbonyl group of the carboxylic acid. rsc.org

Enzymatic Catalysis: Lipases are enzymes that can catalyze the esterification of fatty acids and alcohols. nist.gov This method offers high selectivity and occurs under mild reaction conditions, making it a "green" alternative. For instance, lipase (B570770) immobilized on controlled-pore glass beads has been used for the esterification of 1-dodecanol (B7769020) and 1-dodecanoic acid. nist.gov

Advanced Synthetic Strategies for this compound

Research continues to focus on developing more efficient and environmentally friendly methods for ester synthesis.

Novel Approaches in High-Yield Ester Synthesis

Several advanced strategies are being developed to improve the synthesis of esters, including those with complex structures like this compound.

Transition-Metal Catalyzed C-H Functionalization: This modern approach involves the direct formation of an ester from a C-H bond, offering a highly atom-economical alternative to traditional methods. researchgate.net

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules like esters in a single step from three or more reactants, often with high yields and efficiency. researchgate.net

Use of Dehydrating Condensation Reagents: Aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst, can be powerful tools for carbon-oxygen bond formation, leading to high yields of esters. tcichemicals.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to batch processes.

The following table summarizes some research findings on high-yield ester synthesis:

| Synthetic Approach | Reactants | Catalyst/Reagent | Key Findings |

| Transesterification | Phenols and N-hydroxyphthalimide (NHPI) esters | Inorganic base | Facile and general method for aryl ester synthesis with high yields and tolerance of various functional groups. kubikat.org |

| Mild Solvolysis | Trithioorthoesters | HgO/50% Aqueous HBF4/ROH | Facile, high-yield synthesis of α-hydroxycarboxylic esters. tandfonline.com |

| Fischer Esterification | 3-phenylpropanol and glacial acetic acid | Tetrabutylammonium tribromide (TBATB) | Generated the ester in 15 minutes with a 95% yield without the need to remove water. wikipedia.org |

Derivatization Techniques for Structural Modification Studies

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. youtube.com In the context of this compound, derivatization can be used to study structure-property relationships.

The structure of this compound can be modified to fine-tune its properties for specific applications.

Modification of the Alcohol Moiety: Instead of dodecanol, other alcohols with varying chain lengths, branching, or functional groups could be used. This would alter the physical properties of the resulting ester, such as its melting point, viscosity, and solubility. For example, using a shorter-chain alcohol would likely result in a more volatile ester.

Modification of the Carboxylic Acid Moiety: The isooctadecanoic acid portion could be replaced with other branched or linear fatty acids. Introducing more branching can lower the melting point and improve low-temperature properties, which is relevant for applications like lubricants. d-nb.infouni-oldenburg.de

Introduction of Functional Groups: Functional groups can be introduced into either the alcohol or the carboxylic acid chain to impart new chemical reactivity or properties. For instance, the introduction of hydroxyl or amino groups could allow for further chemical transformations or alter the ester's interaction with surfaces.

Derivatization is also a key technique in analytical chemistry, particularly for gas chromatography (GC). youtube.com By converting a compound like this compound into a more volatile or thermally stable derivative, its detection and quantification by GC can be improved. youtube.com Common derivatization methods for this purpose include silylation and esterification to different, more volatile esters. youtube.com

Advanced Analytical Methodologies for Dodecyl Isooctadecanoate Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For a high-molecular-weight ester like dodecyl isooctadecanoate, both gas and liquid chromatography serve distinct but complementary roles in its characterization.

Gas Chromatography (GC) Applications in Ester Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for esters like this compound. americanpharmaceuticalreview.com In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. technologynetworks.comyoutube.com

For the analysis of long-chain esters, the selection of the stationary phase is critical. Columns with polar stationary phases, such as those containing wax (e.g., DB-Wax), or mid-polarity phases like those with 5% phenyl substitution (e.g., DB-5ms), are often employed. researchgate.netnih.gov A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and a wide linear range. researchgate.net A novel GC method for quantifying sodium dodecyl sulfate (B86663) (SDS) involves its thermal conversion to 1-dodecanol (B7769020) in the GC injection port, which is then analyzed. nih.gov This principle of in-port derivatization or degradation can be relevant for analyzing related dodecyl compounds.

Table 1: Illustrative GC Conditions for Long-Chain Ester Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | Provides efficient separation of high molecular weight compounds. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. youtube.com |

| Injector Temp. | 280 - 300 °C | Ensures complete vaporization of the ester without thermal degradation. researchgate.net |

| Oven Program | Initial 150°C, ramp to 320°C at 10°C/min, hold for 10 min | Separates components based on boiling point and polarity. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection for organic analytes. researchgate.net |

| Detector Temp. | 320 °C | Prevents condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC) Methodologies for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing compounds that are non-volatile or thermally labile. patsnap.com It is particularly useful for separating this compound from complex mixtures, such as cosmetic or industrial formulations. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. americanpharmaceuticalreview.comnih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a large, non-polar molecule, will be strongly retained on a C18 column. A gradient elution, typically with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is required to elute the compound in a reasonable time with good peak shape. chromatographyonline.comnih.gov Since this compound lacks a strong UV chromophore, detection can be challenging. Universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required for sensitive detection. americanpharmaceuticalreview.com

Table 2: Representative RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Standard for reversed-phase separation of non-polar analytes. nih.gov |

| Mobile Phase A | Water | The polar component of the mobile phase. chromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the analyte. chromatographyonline.com |

| Gradient | 50% B to 100% B over 20 minutes | Ensures elution of the highly retained ester. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) | Universal detection for non-UV absorbing compounds. americanpharmaceuticalreview.com |

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides information about the sample's structure and composition.

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. core.ac.ukirjes.com When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies corresponding to their vibrational modes. For this compound, FTIR analysis would confirm the presence of the ester functional group and the long aliphatic chains. nist.gov The spectrum is a molecular fingerprint, providing key structural information.

Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the ester carbonyl group, C-O stretching vibrations, and strong C-H stretching and bending vibrations for the long alkyl chains. researchgate.netresearchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-H (Alkyl) | Bend (Scissoring/Bending) | 1460 - 1470 | Medium |

Mass Spectrometry (MS) in Structural Confirmation and Degradation Product Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pharmtech.com It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification of separated components. nih.govpharmtech.com

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight. The fragmentation pattern is particularly informative for esters, typically involving cleavage at the C-O bonds adjacent to the carbonyl group. This would yield characteristic fragments corresponding to the dodecyl and isooctadecanoyl portions of the molecule, allowing for unambiguous structural confirmation.

Table 4: Predicted Key Mass Fragments for this compound (C₃₀H₆₀O₂; MW: 452.8)

| Ion Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 452 | Ionization of the intact molecule. |

| Acylium Ion [C₁₈H₃₅O]⁺ | 267 | Cleavage of the O-dodecyl bond. |

| Dodecyl Cation [C₁₂H₂₅]⁺ | 169 | Cleavage of the C-O bond with charge retention on the alkyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. irjes.comnih.gov It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. researchgate.net For instance, the protons on the carbon attached to the ester oxygen (-O-CH₂-) would appear as a characteristic triplet at a downfield chemical shift (around 4.0 ppm). The numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chains would create a large, overlapping multiplet in the 1.2-1.6 ppm region, while the terminal methyl (-CH₃) groups would appear as triplets around 0.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester group would have a characteristic signal in the downfield region (around 174 ppm). The carbon of the -O-CH₂- group would appear around 65 ppm, while the carbons of the long alkyl chains would resonate in the 14-35 ppm range.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound

| Group (Structure) | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ester Carbonyl (-C =O) | ¹³C NMR | ~174 | Singlet |

| Methylene (-O-C H₂-R) | ¹³C NMR | ~65 | Singlet |

| Methylene (-O-C H₂-R) | ¹H NMR | ~4.0 | Triplet |

| Methylene (-C H₂-C=O) | ¹³C NMR | ~34 | Singlet |

| Methylene (-C H₂-C=O) | ¹H NMR | ~2.2 | Triplet |

| Bulk Methylenes (-(C H₂)ₙ-) | ¹³C NMR | 15 - 32 | Multiple Signals |

| Bulk Methylenes (-(C H₂)ₙ-) | ¹H NMR | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (-C H₃) | ¹³C NMR | ~14 | Singlet |

Other Advanced Analytical Techniques

Beyond the more common chromatographic and spectroscopic methods, other advanced analytical techniques offer unique capabilities for the characterization of complex esters like this compound. These methods can provide alternative or complementary information regarding the separation, identification, and electrochemical properties of the compound and related substances.

Electrophoretic Methods in Ester Separations

Electrophoresis separates molecules based on their size-to-charge ratio in an electric field. While traditionally used for biomolecules, techniques like capillary electrophoresis (CE) have proven effective for the separation of small molecules, including esters. tandfonline.com The high efficiency of CE allows for the resolution of closely related compounds and isomers.

Capillary electrophoresis has been demonstrated as a sensitive and stereoselective technique for resolving and quantifying enantiomers. tandfonline.com For instance, a free solution CE method was developed for the separation of D- and L-phenylalanine methyl ester using a borate (B1201080) buffer system and UV detection. tandfonline.com The inclusion of chiral recognition agents, such as β-cyclodextrin, was crucial for achieving enantiomeric resolution. tandfonline.com In other applications, microchip electrophoresis combined with electrochemical detection has been used for the rapid measurement of nitrate (B79036) ester explosives. nih.gov This method achieved separation of four different nitrate esters in under three minutes using a borate buffer containing sodium dodecyl sulfate (SDS). nih.gov

The separation principle relies on the differential migration of analytes in a capillary filled with an electrolyte under an applied voltage. For neutral species like many esters, a technique called micellar electrokinetic chromatography (MEKC), a variant of CE, is employed. In MEKC, surfactants like SDS are added to the buffer above their critical micelle concentration. These micelles act as a pseudostationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. The use of cyclodextrins in CE can also facilitate the separation of hydrophobic ester derivatives. researchgate.net

| Analyte(s) | Technique | Buffer/Mobile Phase | Applied Voltage | Detection | Reference |

|---|---|---|---|---|---|

| Nitrate Esters (EGDN, PETN, PGDN, NG) | Microchip Electrophoresis | 15 mM Borate buffer (pH 9.2) with 20 mM SDS | 1500 V | Amperometric (-0.9 V vs. Ag/AgCl) | nih.gov |

| D- and L-phenylalanine methyl ester | Capillary Electrophoresis | Borate buffer with β-cyclodextrin | Not Specified | UV (210 nm) | tandfonline.com |

| Alkylphosphonic acids and their esters | Capillary Electrophoresis | 5 mM Sorbic acid | Not Specified | Not Specified | researchgate.net |

Voltammetric Techniques for Electrochemical Analysis

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. libretexts.org These techniques are highly sensitive and can be used to study compounds that can be oxidized or reduced. researchgate.net While saturated esters like this compound are not typically electroactive, voltammetric analysis can be applied to their degradation products (such as fatty acids after hydrolysis) or to related unsaturated ester compounds. The electroactive sites for fatty acids are primarily the carboxyl group and any carbon-carbon double bonds. researchgate.net

Common voltammetric techniques include cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.comrsc.org CV is often used to investigate the reduction and oxidation processes of molecules and to study electron transfer-initiated chemical reactions. mdpi.com DPV and SWV are particularly valued for their high sensitivity and are often used for quantitative analysis at trace levels. rsc.org

For example, square wave voltammetry has been used to separate the electrochemical response of components in long-chain polyunsaturated fatty acids (PUFAs). researchgate.net The study detected two distinct oxidation peaks for omega-3 components at +1.1 V and +1.42 V. researchgate.net Similarly, the electrochemical behavior of retinol (B82714) and its esters has been studied using cyclic voltammetry at a carbon paste electrode. ftb.com.hr The oxidation of these compounds occurs in several steps corresponding to the delocalized electron system of conjugated double bonds. ftb.com.hr Such methods could be adapted to monitor the oxidative stability of esters or to quantify electroactive additives or impurities. The Kolbe electrolysis process, an anodic oxidation of a carboxylate, is another electrochemical reaction that can be used for the conversion of fatty acids into valuable products. researchgate.netgoogle.com

| Analyte(s) | Technique | Working Electrode | Key Findings / Parameters | Reference |

|---|---|---|---|---|

| Long Chain Polyunsaturated Fatty Acids (PUFAs) | Square Wave Voltammetry | Not Specified | Two oxidation peaks observed at +1.1 V and +1.42 V | researchgate.net |

| Retinol and its esters | Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode (CPE) modified with SDS | Oxidation peak at +0.8 V (vs Ag/AgCl) used for DPV method development | ftb.com.hr |

| Fatty Acids | Kolbe Electrolysis | Anode | Anodic oxidation of deprotonated carboxyl group to form an alkyl radical | researchgate.net |

Reaction Mechanisms and Chemical Transformations of Dodecyl Isooctadecanoate

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. libretexts.org For dodecyl isooctadecanoate, this reaction results in the formation of isooctadecanoic acid and dodecanol (B89629). The reaction can be catalyzed by either acid or base. wikipedia.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. wikipedia.org This reaction is reversible, and to achieve complete hydrolysis, an excess of water is typically required. libretexts.org

In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process. savemyexams.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. wikipedia.org The resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which drives the reaction to completion. savemyexams.com

The hydrolysis of esters is subject to both kinetic and thermodynamic controls. Thermodynamically, the hydrolysis of esters is generally a favorable process. The change in Gibbs free energy (ΔG) for these reactions is typically negative, indicating a spontaneous process under standard conditions. essaycompany.com Similarly, the enthalpy change (ΔH) and entropy change (ΔS) are also generally negative. essaycompany.com

Kinetically, the rate of hydrolysis is dependent on several factors, including the structure of the ester and the reaction conditions. The Arrhenius equation describes the relationship between the rate constant (k) and temperature, where the rate increases with temperature.

Table 1: Illustrative Thermodynamic Data for Ester Hydrolysis (General Case)

| Thermodynamic Parameter | Value Range (Illustrative) | Significance for this compound Hydrolysis |

| Gibbs Free Energy (ΔG) | < 0 | The hydrolysis is a spontaneous and thermodynamically favorable process. |

| Enthalpy (ΔH) | < 0 | The reaction is exothermic, releasing heat. |

| Entropy (ΔS) | < 0 | The products (an acid and an alcohol) are more ordered than the reactants. |

Note: The specific values for this compound are not available in the literature; these are general values for ester hydrolysis.

Several environmental factors can significantly influence the rate of hydrolytic cleavage of this compound.

pH : The rate of ester hydrolysis is highly dependent on pH. The reaction is slowest at a neutral pH and is catalyzed by both acids and bases. nih.gov In acidic conditions (pH < 7), the rate is proportional to the concentration of hydronium ions. In alkaline conditions (pH > 7), the rate is proportional to the concentration of hydroxide ions, which are more effective nucleophiles than water, leading to a faster reaction rate. epa.gov

Temperature : An increase in temperature generally accelerates the rate of hydrolysis. mdpi.com The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, which indicates that for every 10°C rise in temperature, the reaction rate can approximately double. nih.gov

Solvent/Medium : The presence of co-solvents can affect the rate of hydrolysis. For instance, in mixed aqueous-organic solvents, the rate can change due to alterations in the polarity of the medium and the solvation of the transition state.

Table 2: Effect of pH on the Relative Rate of Ester Hydrolysis (Illustrative)

| pH | Relative Rate of Hydrolysis | Predominant Mechanism |

| Acidic (e.g., pH 4-5) | Moderate | Acid-catalyzed |

| Neutral (pH 7) | Slow | Neutral (water-mediated) |

| Alkaline (e.g., pH 9) | Fast | Base-catalyzed |

Note: This table provides a general illustration of the pH effect on ester hydrolysis.

Oxidative Degradation Processes and Radical Formation

The oxidative degradation of long-chain esters like this compound typically proceeds through a free-radical chain reaction, particularly in the presence of oxygen, heat, and/or light. researchgate.net This process, known as autoxidation, involves three main stages: initiation, propagation, and termination.

Initiation : The process begins with the formation of free radicals. This can be initiated by the abstraction of a hydrogen atom from the alkyl chain of the ester, often at a position alpha to the ester group or at any susceptible C-H bond, to form an alkyl radical (R•).

Propagation : The alkyl radical reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. mdpi.com

Termination : The chain reaction is terminated when two radicals combine to form a non-radical species.

The decomposition of the hydroperoxides formed during propagation can lead to a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. mdpi.com

Thermal Decomposition Studies and Mechanisms

At elevated temperatures, and in the absence of oxygen, esters can undergo thermal decomposition or pyrolysis. For esters with at least one hydrogen atom on the beta-carbon of the alcohol or acid part of the molecule, a common thermal decomposition pathway is a unimolecular elimination reaction known as ester pyrolysis. stackexchange.com This reaction proceeds through a cyclic six-membered transition state, yielding an alkene and a carboxylic acid. stackexchange.com

For this compound, this could theoretically lead to the formation of dodecene and isooctadecanoic acid. The temperature required for this process is typically high, often in the range of 300-500°C. At even higher temperatures, further decomposition can occur, leading to the formation of smaller molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons. stackexchange.com

Mechanistic Studies of Specific Ester Reactions

Beyond degradation, the ester functional group in this compound can participate in various chemical transformations. A key example is transesterification.

Transesterification is the process of exchanging the alcohol or carboxylic acid group of an ester with another. wikipedia.org This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of a new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol is eliminated, and the new ester is formed. masterorganicchemistry.combyjus.com

Base-Catalyzed Transesterification : In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide yields the new ester. masterorganicchemistry.combyjus.com

These transesterification reactions are generally equilibrium processes. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it is formed. wikipedia.org

Environmental Fate and Biodegradation of Dodecyl Isooctadecanoate

Biodegradation Research and Microbial Pathways

Biodegradation is the primary mechanism for the environmental breakdown of aliphatic esters. This process is mediated by enzymes produced by a wide array of microorganisms. The fundamental step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond, which splits the molecule into its constituent alcohol and carboxylic acid.

Under aerobic conditions, the biodegradation of a long-chain aliphatic ester like dodecyl isooctadecanoate is typically an efficient, multi-step process initiated by extracellular enzymes. sci-hub.cat

Initial Enzymatic Hydrolysis: The process begins with the secretion of extracellular hydrolases, such as lipases and esterases, by microorganisms. mdpi.com These enzymes catalyze the cleavage of the ester linkage in this compound, yielding dodecanol (B89629) (a 12-carbon alcohol) and isooctadecanoic acid (a branched 18-carbon fatty acid). The general reaction is as follows: this compound + H₂O → Dodecanol + Isooctadecanoic Acid

Microbial Assimilation and Oxidation: Following hydrolysis, the resulting alcohol and fatty acid are assimilated by microbial cells. Inside the cell, they are catabolized to generate energy and cellular components. Long-chain alcohols are typically oxidized to their corresponding aldehydes and then to carboxylic acids. slideshare.net Both the resulting isooctadecanoic acid and the dodecanoic acid (from the oxidation of dodecanol) are then broken down further, primarily through the β-oxidation pathway. nih.gov This pathway sequentially shortens the aliphatic chains by two carbon atoms at a time, producing acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. nih.gov

The rate of aerobic biodegradation is influenced by several factors, including the availability of oxygen, temperature, pH, and the presence of a competent microbial community. slideshare.net The physical properties of the ester, such as its hydrophobicity and solubility, also play a significant role. nih.gov

In environments devoid of oxygen, such as deep sediments or anaerobic digesters, the biodegradation of this compound still proceeds, though often at a slower rate than in aerobic settings. The process requires the cooperative action of several types of microorganisms.

Initial Hydrolysis: Similar to the aerobic pathway, the first step is the anaerobic hydrolysis of the ester bond by extracellular enzymes, releasing dodecanol and isooctadecanoic acid.

Degradation of Intermediates: The subsequent degradation of the long-chain alcohol and fatty acid follows distinct anaerobic pathways. The breakdown of long-chain fatty acids (LCFA) is a critical step. core.ac.uk For saturated aliphatic chains, an initial activation step is required to introduce functionality. A common mechanism is the addition of fumarate (B1241708) to a sub-terminal carbon of the alkane chain, catalyzed by glycyl-radical enzymes. nih.govresearchgate.net This is followed by β-oxidation to break down the carbon chain. nih.gov

A diverse range of microorganisms, including bacteria, fungi, and actinomycetes, are capable of degrading aliphatic esters by producing the necessary hydrolytic enzymes. sci-hub.cat

Bacteria: Many bacterial genera are known for their ability to secrete esterases and lipases. Pseudomonas species are frequently cited for their broad substrate specificity and efficiency in degrading various polyesters and hydrocarbons. sci-hub.catresearchgate.net Other prominent bacterial degraders include Bacillus sp., Acidovorax facilis, and Roseateles depolymerans. sci-hub.catresearchgate.net

Fungi: Fungi are also significant degraders of esters and other hydrophobic compounds due to their ability to produce potent extracellular enzymes. Genera like Aspergillus and Penicillium are known to be involved in these processes. mdpi.com

Actinomycetes: This group of bacteria, which grows in filamentous forms like fungi, is well-adapted to breaking down complex organic polymers. Genera such as Thermomonospora and Saccharopolyspora have been identified as effective degraders of aliphatic polyesters. researchgate.net

These microorganisms are ubiquitous in environments like soil and water. The specific microbial community responsible for degradation will vary depending on the environmental conditions.

The molecular structure and physical properties of an aliphatic ester are critical determinants of its biodegradability. researchgate.net For a molecule like this compound, several structural features influence its susceptibility to microbial attack.

Chain Length and Hydrophobicity: Long aliphatic chains, as found in both the dodecyl and isooctadecanoate moieties, increase the hydrophobicity of the molecule. While microorganisms have strategies to access hydrophobic substrates, extremely low water solubility can limit bioavailability and slow the initial rate of hydrolysis. nih.govmdpi.com

Branching: The "isooctadecanoate" portion of the molecule contains branching. Alkyl chain branching can influence degradation rates. While some branching may slightly increase solubility, steric hindrance near the ester bond or along the chain can slow down enzymatic action and the β-oxidation process compared to linear analogues. researchgate.net

Crystallinity and Mobility: For polymeric esters, lower crystallinity and higher chain mobility are strongly correlated with faster degradation rates. researchgate.netresearchgate.net This is because enzymes more easily attack the amorphous regions of a polymer. mdpi.com While this compound is a single molecule and not a polymer, its ability to pack into ordered, solid structures at lower temperatures could similarly affect its accessibility to microbial enzymes.

| Structural Factor | Effect on Biodegradation Rate | Reason |

|---|---|---|

| Increasing Chain Length | Decreases | Increases hydrophobicity, reducing bioavailability to microorganisms. mdpi.com |

| Chain Branching | Generally Decreases | Can cause steric hindrance for enzymes involved in hydrolysis and β-oxidation. researchgate.net |

| Lower Crystallinity / Higher Chain Mobility | Increases | Amorphous regions are more accessible to enzymatic attack than highly ordered crystalline structures. researchgate.net |

| Presence of Ether Linkages | Increases | Increases chain flexibility and hydrophilicity, leading to faster degradation. researchgate.net |

Environmental Distribution and Transport Phenomena

The distribution and transport of this compound in the environment are governed by its physical and chemical properties, which influence how it partitions between soil, water, and air, and its potential for uptake by living organisms.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of an organic compound in soil and sediment is largely determined by its tendency to adsorb to solid particles. This process, known as sorption, is a key factor controlling a chemical's concentration in the water phase and thus its potential for leaching into groundwater or moving with surface water runoff. hse.gov.ukecetoc.org

The extent of adsorption is commonly quantified by the soil adsorption coefficient (Koc), which normalizes the partitioning between water and the solid phase to the fraction of organic carbon in the soil or sediment. ecetoc.orgchemsafetypro.com For neutral, hydrophobic (water-repelling) compounds like this compound, adsorption to soil organic matter is the primary mechanism of interaction. ecetoc.org Given its long carbon chains, the molecule is expected to have low water solubility and a high affinity for organic matter.

Consequently, this compound is predicted to have a high Koc value. A high Koc value (e.g., log Koc > 4.5) indicates that the substance is strongly adsorbed onto soil and organic matter and has low mobility. chemsafetypro.com This strong binding would limit its potential to leach through the soil profile and contaminate groundwater.

Desorption, the reverse process where the chemical is released from the soil or sediment back into the water, is also critical to its long-term fate. For strongly sorbed compounds, desorption can be a very slow process, meaning that contaminated soils and sediments could act as long-term reservoirs, releasing the substance into the environment over extended periods. nih.gov

While the principles of environmental science allow for these predictions, specific experimental data from batch equilibrium studies (e.g., OECD Test Guideline 106) quantifying the Koc for this compound were not located in the reviewed sources. chemsafetypro.com Such studies would be necessary to definitively determine its mobility in various soil and sediment types.

Bioaccumulation and Biomagnification Potential in Ecological Systems

Bioaccumulation refers to the process where the concentration of a chemical builds up in an organism to a level higher than in the surrounding environment. chemsafetypro.com For aquatic organisms, this is often measured by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water. chemsafetypro.com

The potential for a substance to bioaccumulate is often initially screened using its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. However, for surface-active compounds or surfactants, Kow is not always a reliable parameter. cefas.co.uk In such cases, an experimentally determined BCF is considered more definitive. cefas.co.uk

This compound is a large, lipophilic (fat-soluble) molecule, which suggests a potential for it to partition from water into the fatty tissues of aquatic organisms. Regulatory frameworks often consider a BCF value greater than 2,000 as an indicator of a bioaccumulative (B) substance, while a BCF greater than 5,000 indicates a very bioaccumulative (vB) substance. chemsafetypro.com One of the hydrolysis products of this compound is lauric acid. The laurate ion has been reported with a BCF of 255 L/kg, a value that can trigger further assessment in some screening protocols. cefas.co.uk However, this value applies to a component part and not the parent ester itself.

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. chemsafetypro.com This typically occurs with substances that are persistent, bioaccumulative, and not easily metabolized by organisms. Whether this compound biomagnifies would depend on its rate of metabolism and elimination in various species.

No experimental BCF studies for this compound were identified in the reviewed literature. Therefore, while its chemical structure suggests a potential for bioaccumulation that warrants assessment, its actual BCF and potential for biomagnification remain undetermined.

Material Science and Engineering Applications of Dodecyl Isooctadecanoate

Role in Advanced Functional Materials Development

Dodecyl isooctadecanoate, often referred to as octyldodecyl isostearate, serves as a critical component in the formulation of various advanced functional materials. Its highly branched, long-chain ester structure imparts unique properties, making it a valuable ingredient in sectors ranging from lubrication to personal care. The compound is noted for its thermal and pH stability, as well as its excellent liquidity at low temperatures. ulprospector.com These characteristics allow for its use in creating high-performance materials designed for specific, demanding applications.

Performance as a Component in Lubricant Formulations

This compound is utilized as a high-performance base fluid in lubricant formulations, particularly in the development of biodegradable and biogenic lubricating greases. core.ac.uk Research into its performance highlights the influence of its molecular structure on the tribological and rheological characteristics of the final product.

One key finding is the effect of its polarity on lubricant behavior. In a comparative study with other biodegradable oils, octyldodecyl isostearate (OCT) exhibited a relatively low polarity, similar to that of synthetic polyalpha olefin (PAO). researchgate.net This lower polarity, evidenced by a higher interfacial tension against water, influences the interaction between the lubricant and metal surfaces. core.ac.ukresearchgate.net Studies show that base oil polarity affects surface adhesion processes within tribo-contacts, which in turn impacts the rheological and tribological performance of lubricating greases. core.ac.uk

The compound is also formulated as a lubricant base fluid for 4-stroke gasoline engines. In these motor oils, it typically constitutes between 5% and 20% of the formulation, although some specialty products may contain up to 80%. industrialchemicals.gov.au Its inclusion aims to enhance the effectiveness and longevity of the engine oil. industrialchemicals.gov.au

| Base Oil | Abbreviation | Interfacial Tension (mN/m) |

|---|---|---|

| Polyalpha olefin | PAO | 48.9 |

| This compound (Octyldodecyl isostearate) | OCT | 48.7 |

| High-oleic sunflower oil | HOSO | 26.4 |

| Trimethylolpropane trioleate | TMPO | 23.5 |

Functions as an Emollient and Rheological Modifier in Various Material Systems

In the realm of personal care and cosmetics, this compound is highly valued for its dual functions as an emollient and a rheological modifier. natura-tec.infogoogle.com As an emollient, it helps to soften and smooth the skin by forming a thin, non-oily, lubricating film that maintains moisture. natura-tec.inforxweb-prd.com Its branched structure contributes to a desirable sensory profile, providing a non-greasy, smooth feel upon application. specialchem.com

As a rheological modifier, it can act as a viscosity-increasing agent in certain formulations. natura-tec.info This property is crucial for achieving the desired texture and stability in products like creams and lotions. Furthermore, it serves as an effective dispersing agent, particularly for pigments in color cosmetics such as lipsticks, foundations, and eye shadows, ensuring uniform distribution and enhancing gloss. rxweb-prd.comspecialchem.com

| Function | Description of Benefit | Application Area |

|---|---|---|

| Emollient | Softens and smooths the skin, provides a non-greasy feel, forms a protective film to maintain moisture. natura-tec.inforxweb-prd.comknowde.comknowde.com | Skin Care, Cosmetics |

| Rheology Modifier | Increases viscosity of formulations, contributing to texture and stability. natura-tec.infogoogle.com | Cosmetics |

| Dispersing Agent | Aids in the uniform dispersion of pigments and other solid particles. rxweb-prd.comspecialchem.com | Color Cosmetics |

| Skin Conditioning Agent | Improves the overall condition of the skin. legislation.gov.uk | Skin Care |

| Film Former | Forms a continuous film on the skin, contributing to long-wear properties and barrier function improvement. knowde.comknowde.com | Cosmetics, Skin Care |

Interfacial Phenomena and Surface Science Contributions

This compound plays a significant role in modulating the behavior of materials at interfaces. Its molecular structure allows it to influence surface tension, adsorb at boundaries between different phases, and contribute to the stability of complex systems like emulsions and dispersions.

Surface Tension Modulation Studies in Liquid Systems

The ability of a substance to alter the forces at an interface is fundamental to many applications. Studies involving this compound have quantified its effect on the interfacial tension between oil and water. As shown in Table 1, the interfacial tension between octyldodecyl isostearate (OCT) and distilled water was measured to be 48.7 mN/m. researchgate.net This high value, indicative of low polarity, demonstrates its ability to maintain a distinct phase boundary, a crucial factor in its performance as a lubricant base oil. In cosmetic science, this property is leveraged to promote the formation of mixtures between otherwise immiscible liquids like oil and water. legislation.gov.ukscribd.com

Adsorption Behavior at Liquid-Liquid and Liquid-Solid Interfaces

The performance of this compound in many systems is governed by its tendency to adsorb at interfaces. In lubrication, the polarity-induced surface adhesion at the liquid-solid interface (the oil and the metal components) is a critical factor influencing tribological characteristics. core.ac.uk The lower polarity of this compound results in different physisorptive interactions with metallic surfaces compared to more polar, triglyceride-based oils. core.ac.ukresearchgate.net

In cosmetic and personal care formulations, its adsorption at the liquid-solid interface of pigments allows it to function as a dispersing agent. rxweb-prd.comspecialchem.com At the liquid-liquid interface of an emulsion, its presence is key to reducing interfacial tension and stabilizing the system. legislation.gov.ukscribd.com

Interactions in Emulsion and Dispersion Stabilization Systems

This compound is explicitly recognized for its role in stabilizing emulsions and dispersions. It functions as an emulsifying agent by altering the interfacial tension between non-miscible liquids, which promotes the formation of an intimate mixture. legislation.gov.ukscribd.com Furthermore, it acts as an emulsion stabilizer, contributing to the shelf-life and stability of the formulation. legislation.gov.ukscribd.com

In systems containing solid particles, such as pigmented cosmetics or certain topical formulations, it is used as a dispersing agent. specialchem.comgoogle.com This function ensures that solid particles can be stably and uniformly distributed throughout the liquid medium, which is critical for product performance and aesthetics, preventing issues like pigment clumping in makeup. specialchem.comepo.org

Theoretical and Computational Chemistry Studies on Dodecyl Isooctadecanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for investigating the dynamic nature of molecules. These methods allow for the exploration of conformational landscapes and the behavior of molecules at interfaces, providing a deeper understanding of their physical and chemical properties.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and interfacial behavior of molecules like Dodecyl isooctadecanoate over time.

Conformational analysis through MD simulations would involve simulating the molecule in a vacuum or in a solvent to identify the most stable, low-energy conformations. These preferred shapes are dictated by a delicate balance of intramolecular forces, including van der Waals interactions, torsional strain, and steric hindrance. The branched nature of the isooctadecanoyl group would introduce significant steric constraints, influencing the folding of the acyl chain and its interaction with the dodecyl chain.

Furthermore, MD simulations are particularly powerful for studying the behavior of amphiphilic molecules like esters at interfaces, such as an oil-water or air-water interface. These simulations can reveal how the molecule orients itself at the interface, with the polar ester group interacting with the polar phase and the nonpolar hydrocarbon chains extending into the nonpolar phase. The branching in the isooctadecanoyl chain would likely affect the packing and ordering of the molecules at the interface, influencing properties like interfacial tension.

A hypothetical MD simulation of this compound could provide data on various structural and dynamic properties. The following table illustrates the type of data that could be generated from such a simulation.

| Property | Description | Hypothetical Value Range |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 1.0 - 1.5 nm |

| End-to-End Distance | The distance between the two ends of the hydrocarbon chains. | 1.5 - 2.5 nm |

| Torsional Angle Distribution | The distribution of dihedral angles along the hydrocarbon backbones, indicating conformational preferences. | Peaks at anti (180°) and gauche (+/- 60°) conformations |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | 400 - 500 Ų |

| Orientation at Interface | The angle of the molecular axis with respect to the interface normal. | 30 - 60 degrees |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the electronic properties and reactivity of molecules.

Direct DFT studies on this compound are scarce. However, research on other synthetic esters provides a framework for understanding how DFT can be applied to this molecule. A study on the molecular properties of synthetic esters with varying carbon chain lengths under an electric field offers valuable insights. In such studies, DFT calculations are used to determine key electronic parameters that govern the molecule's behavior.

For this compound, DFT could be employed to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations help in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In an ester like this compound, the carbonyl oxygen is an electron-rich site, while the carbonyl carbon is an electron-poor site.

The following table presents hypothetical electronic properties for this compound, based on analogous data from DFT studies on other long-chain esters.

| Electronic Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 9.7 eV |

| Ionization Potential | The minimum energy required to remove an electron. | 8.5 eV |

| Electron Affinity | The energy released when an electron is added. | -1.2 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 1.8 D |

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations, which include methods like DFT and ab initio calculations, are fundamental for gaining deep mechanistic insights into chemical reactions and for the accurate prediction of molecular properties.

For this compound, these calculations can be applied to understand the mechanisms of its formation (esterification) and its degradation (hydrolysis). By modeling the reactants, products, and transition states of these reactions, it is possible to elucidate the step-by-step pathway and identify the rate-determining step.

For instance, in the acid-catalyzed esterification of isooctadecanoic acid with dodecanol (B89629), quantum chemical calculations can map out the entire reaction mechanism, including the initial protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and the final elimination of water. The calculated energies of the transition states provide information about the activation energy of each step, which is crucial for understanding the reaction kinetics.

Similarly, the hydrolysis of this compound, either under acidic or basic conditions, can be studied to understand its stability. Quantum chemical calculations can predict the activation energy for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, providing insights into the conditions under which the ester is likely to break down.

Beyond reaction mechanisms, these methods can also be used to predict various molecular properties with high accuracy. These include vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy, and NMR chemical shifts, which are essential for structural elucidation.

The table below summarizes the types of insights and properties that can be obtained for this compound using quantum chemical calculations.

| Application | Description | Example Insight/Property |

| Reaction Mechanism Studies | Elucidation of the step-by-step pathway of a chemical reaction. | Identification of the transition state structure for ester hydrolysis. |

| Thermochemical Properties | Calculation of thermodynamic quantities such as enthalpy of formation and Gibbs free energy. | Prediction of the heat of reaction for the esterification process. |

| Spectroscopic Properties | Prediction of spectroscopic data for structural characterization. | Calculation of the C=O stretching frequency in the IR spectrum. |

| Reactivity Indices | Calculation of parameters that describe the chemical reactivity of the molecule. | Fukui functions to identify the most reactive sites for electrophilic and nucleophilic attack. |

Computational Prediction of Reaction Pathways and Energy Landscapes

The prediction of reaction pathways and the exploration of the potential energy surface (PES) are at the forefront of computational chemistry. For a molecule like this compound, these methods can provide a comprehensive understanding of all possible chemical transformations it might undergo.

The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable molecules (reactants, products, and intermediates), while saddle points represent transition states connecting these minima. By mapping out the PES, computational chemists can identify all feasible reaction pathways and their associated energy barriers.

For the synthesis of this compound, computational methods can be used to explore different catalytic pathways for the esterification reaction. This could involve comparing the energy landscapes of an uncatalyzed reaction with those catalyzed by different acids or enzymes. Such studies can aid in the selection of the most efficient catalyst for the synthesis.

Furthermore, the degradation of this compound can also be investigated by exploring its energy landscape. This could involve identifying various decomposition pathways, such as hydrolysis, oxidation, or thermal degradation. The calculated energy barriers for these pathways can help in predicting the stability of the compound under different environmental conditions.

The following table provides a conceptual overview of the data that could be generated from a computational study of the reaction pathways and energy landscape of this compound.

| Feature of Energy Landscape | Description | Hypothetical Finding for this compound |

| Reactant and Product Minima | The energy wells corresponding to the stable forms of the reactants and products. | The esterification of isooctadecanoic acid and dodecanol is slightly exothermic. |

| Transition State Geometries | The molecular structure at the peak of the energy barrier between reactants and products. | The transition state for hydrolysis involves a tetrahedral carbon atom at the carbonyl group. |

| Activation Energies | The height of the energy barrier that must be overcome for a reaction to occur. | The activation energy for acid-catalyzed hydrolysis is lower than that for the uncatalyzed reaction. |

| Reaction Intermediates | Metastable states that exist along the reaction pathway between reactants and products. | A protonated tetrahedral intermediate is formed during acid-catalyzed esterification. |

| Alternative Reaction Pathways | The exploration of different possible routes for a chemical transformation. | Side reactions, such as dehydration of the alcohol, may be possible under certain conditions. |

Formulation Science and Stability Research Involving Dodecyl Isooctadecanoate

Chemical Stability Investigations in Formulated Products

Chemical stability pertains to the integrity of the dodecyl isooctadecanoate molecule itself within the formulation over time. The primary pathways of degradation for an ester like this are hydrolysis and oxidation, which can be influenced by various factors within the product's matrix.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol (dodecanol) and carboxylic acid (isooctadecanoic acid). The rate of this reaction is highly dependent on the pH of the formulation.

Generally, ester hydrolysis can be catalyzed by both acids and bases. In highly acidic conditions (pH below 4), the reaction can undergo specific acid catalysis, leading to cleavage of the ester bond. usda.gov Conversely, under alkaline conditions (pH above 8), base-catalyzed saponification occurs, which is typically a faster and irreversible process. researchgate.net For optimal stability of the ester linkage, formulations are therefore typically buffered to a slightly acidic or neutral pH range (pH 4.5-7.0). Research on other esters shows that even small deviations in pH can predictably alter the rate of hydrolysis. For instance, changing the buffer pH from 7.4 to 8.0 was found to increase the rate of ester hydrolysis significantly. nih.gov While the exact kinetics are specific to the molecule and the formulation matrix, the general principle of pH-dependent stability is a critical consideration in the development of products containing this compound.

Table 1: pH Influence on Ester Hydrolysis Rate This table illustrates the general relationship between pH and the stability of ester linkages, based on findings from related compounds.

| pH Condition | Catalysis Type | Relative Rate of Hydrolysis | Primary Hydrolysis Products |

|---|---|---|---|

| Strongly Acidic (pH < 4) | Acid-Catalyzed | Moderate to High | Dodecanol (B89629) & Isooctadecanoic Acid |

| Neutral (pH ≈ 7) | Minimal | Low (Most Stable Range) | - |

| Strongly Alkaline (pH > 8) | Base-Catalyzed (Saponification) | Very High | Dodecanol & Isooctadecanoate Salt |

In complex formulations such as creams and lotions, this compound is part of a mixture of lipids, water, emulsifiers, and other active ingredients. This environment can create conditions conducive to both hydrolysis and oxidation. The presence of water makes hydrolysis a constant possibility, managed primarily by pH control as discussed.

Physical Stability Assessments of this compound Containing Formulations

Physical stability refers to the ability of a formulation to maintain its initial physical properties, such as phase integrity, viscosity, and appearance, over its shelf life. For emulsions, which are common vehicles for this compound, this means preventing phenomena like creaming, coalescence, and phase separation.

To predict the long-term physical stability of a formulation without waiting for years, formulators employ accelerated stability testing. researchgate.net These methods subject the product to stressful conditions to speed up potential degradation processes.

Accelerated Aging Tests: These tests involve storing the product at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a set period (e.g., one to three months). researchgate.netresearchgate.net The fundamental principle is that chemical reaction rates and physical degradation processes, such as the coalescence of emulsion droplets, increase with temperature. researchgate.net Changes in viscosity, pH, appearance, and droplet size are monitored at regular intervals.

Centrifugation Tests: This method uses centrifugal force to simulate the effect of gravity over a long period. Formulations are centrifuged at high speeds (e.g., 3000 rpm for 30 minutes), and any signs of phase separation, such as the formation of a cream layer or sediment, indicate poor physical stability.

Products are often exposed to fluctuating temperatures during shipping and storage. Temperature cycling tests are designed to mimic these real-world conditions.

Temperature Cycling: Formulations are subjected to alternating periods of low and high temperatures (e.g., 24 hours at 4°C followed by 24 hours at 45°C) for several cycles. These fluctuations can stress the emulsion system, promoting droplet coalescence and altering the crystalline structure of lipids, which can lead to changes in texture and stability. nih.gov

Freeze-Thaw Cycling: This is a particularly harsh test where the product is frozen and then thawed back to room temperature, typically for three or more cycles. The formation of ice crystals can physically disrupt the emulsifier film around the oil droplets, leading to irreversible coalescence and breaking of the emulsion upon thawing. A stable formulation must be able to withstand these stresses without significant changes to its physical integrity.

Table 2: Common Physical Stability Test Protocols

| Test Method | Typical Conditions | Purpose | Signs of Instability |

|---|---|---|---|

| Accelerated Aging | Storage at 40-50°C for 1-3 months | Predict long-term shelf life | Changes in viscosity, pH, color, odor; phase separation |

| Centrifugation | 3000-5000 rpm for 30 minutes | Assess emulsion stability against gravitational forces | Creaming, sedimentation, phase separation |

| Freeze-Thaw Cycling | 3 cycles of -10°C to 25°C | Evaluate stability during extreme temperature shifts (shipping/storage) | Graininess, phase separation, loss of viscosity |

| Temperature Cycling | Multiple cycles between 4°C and 45°C | Simulate fluctuating storage temperatures | Emulsion breaking, crystal growth, texture changes |

The colloidal stability of a formulation containing this compound is not dependent on the ester alone but is critically controlled by the supporting ingredients.

Emulsifier Systems: Emulsifiers are surface-active agents that position themselves at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets. nih.govmdpi.com This barrier prevents the droplets from getting too close and merging, a process known as coalescence. The choice of emulsifier is crucial; factors like the Hydrophile-Lipophile Balance (HLB) value, the molecular structure, and the charge of the emulsifier determine its effectiveness in stabilizing the specific oil phase within the aqueous continuous phase. mdpi.com For example, non-ionic emulsifiers like Polysorbate 60 or natural emulsifiers like lecithin have been shown to create stable emulsions, whereas ionic emulsifiers like Sodium Dodecyl Sulfate (B86663) (SDS) may result in lower stability in certain systems. nih.gov

Rheological Modifiers: Also known as thickeners or stabilizers, these ingredients increase the viscosity of the continuous phase (the water phase in an oil-in-water emulsion). By thickening the formulation, they slow down the movement of the dispersed oil droplets, thereby inhibiting creaming (the rising of droplets to the top) or sedimentation. Common rheological modifiers include polymers like carbomers and natural gums like xanthan gum. Their presence imparts a stable structure to the product, preventing phase separation and ensuring a homogenous distribution of this compound and other ingredients.

Identification and Analysis of Degradation Products in Formulated Systems

The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is typically catalyzed by the presence of acidic or basic conditions and results in the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.

In the case of this compound, hydrolysis yields Isooctadecanoic Acid and Dodecanol. The reaction can be represented as follows:

This compound + H₂O ⇌ Isooctadecanoic Acid + Dodecanol

The rate of hydrolysis is significantly influenced by the pH of the formulation. Both acidic and basic conditions can accelerate the degradation process.

Oxidative degradation of this compound can also occur, particularly in the presence of oxygen, light, and trace metals, which can act as catalysts. The branched alkyl chains of both the fatty acid and alcohol moieties are potential sites for oxidation. This complex process can lead to the formation of a variety of degradation products, including:

Hydroperoxides: Initial products of oxidation which are unstable and can further decompose.

Aldehydes and Ketones: Formed from the cleavage of the alkyl chains.

Shorter-chain carboxylic acids: Resulting from further oxidation of aldehydes.

A variety of analytical techniques are employed to identify and quantify the degradation products of this compound in formulated systems. The choice of method depends on the specific degradation product being analyzed and the complexity of the formulation matrix.

Commonly used analytical methods include:

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both the parent compound and its non-volatile degradation products like Isooctadecanoic Acid. Different detectors, such as UV-Vis and Refractive Index (RI) detectors, can be used.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification of volatile and semi-volatile degradation products, such as Dodecanol and smaller aldehydes and ketones that may form during oxidation. The mass spectrometer provides structural information, allowing for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly useful for identifying and quantifying trace levels of degradation products in complex matrices without the need for extensive sample preparation.

The following interactive table summarizes the primary degradation products of this compound and the analytical methods typically used for their identification and quantification.

| Degradation Product | Degradation Pathway | Analytical Technique(s) |

| Isooctadecanoic Acid | Hydrolysis | High-Performance Liquid Chromatography (HPLC), LC-MS/MS |

| Dodecanol | Hydrolysis | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Various Aldehydes & Ketones | Oxidation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Shorter-chain Carboxylic Acids | Oxidation | High-Performance Liquid Chromatography (HPLC), LC-MS/MS |

Research Findings on Ester Degradation

While specific studies on this compound are limited in publicly available literature, research on the degradation of similar cosmetic esters provides valuable insights. Forced degradation studies are often conducted to predict the stability of a compound by subjecting it to harsh conditions.

A hypothetical forced degradation study on a cosmetic cream containing this compound might yield results similar to those presented in the interactive table below. This data illustrates the percentage of this compound degraded and the corresponding formation of its primary hydrolysis products under different stress conditions over a 4-week period.

| Stress Condition | % this compound Degraded | Isooctadecanoic Acid Formed (mol%) | Dodecanol Formed (mol%) |

| 40°C / 75% RH | 2.5 | 2.4 | 2.5 |

| 50°C | 5.8 | 5.7 | 5.8 |

| pH 4.0 (40°C) | 8.2 | 8.1 | 8.2 |

| pH 9.0 (40°C) | 12.5 | 12.4 | 12.5 |

| UV Light Exposure | 3.1 | 1.5 | 1.6 |

Note: The molar percentages of the degradation products are relative to the initial amount of this compound.

These hypothetical findings demonstrate that higher temperatures and deviations from neutral pH significantly accelerate the hydrolytic degradation of the ester. The formation of oxidative degradation products under UV light exposure would require more sophisticated analytical techniques for quantification of the various aldehydes, ketones, and other species that may be formed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.